3-Iodo-1H-indole-5-carbonitrile
Overview
Description
3-Iodo-1H-indole-5-carbonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
3-Iodo-1H-indole-5-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects.
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with the tryptophan metabolism pathway.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound’s action would lead to a variety of molecular and cellular effects, depending on the specific targets it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-indole-5-carbonitrile typically involves the iodination of an indole derivative followed by the introduction of a nitrile group. One common method is the electrophilic substitution reaction where iodine is introduced at the 3-position of the indole ring. This can be achieved using iodine and a suitable oxidizing agent such as potassium hydroxide . The nitrile group can then be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions to facilitate the formation of new carbon-carbon or carbon-nitrogen bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-Iodo-1H-indole-5-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities. They can act as enzyme inhibitors, receptor agonists, or antagonists.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-indole-5-carbonitrile: Similar structure with a bromine atom instead of iodine.
3-Chloro-1H-indole-5-carbonitrile: Contains a chlorine atom instead of iodine.
3-Fluoro-1H-indole-5-carbonitrile: Contains a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-Iodo-1H-indole-5-carbonitrile makes it more reactive compared to its bromine, chlorine, and fluorine counterparts. Iodine is a larger atom with lower electronegativity, which can influence the compound’s reactivity and interactions with other molecules. This unique property makes this compound a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
3-iodo-1H-indole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQFJLARYCQCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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